molecular formula C40H24N8Ni B3103876 Ni(ii) meso-tetra (4-pyridyl) porphine CAS No. 14514-68-2

Ni(ii) meso-tetra (4-pyridyl) porphine

Cat. No.: B3103876
CAS No.: 14514-68-2
M. Wt: 675.4 g/mol
InChI Key: LNHHCWBXIHHQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ni(ii) meso-tetra (4-pyridyl) porphine: is a synthetic porphyrin compound with a nickel ion coordinated to the nitrogen atoms of the porphyrin ring. The compound is known for its unique electronic and optical properties, making it an attractive material for various scientific research applications .

Mechanism of Action

Target of Action

Ni(II) meso-Tetra (4-pyridyl) porphine is a synthetic porphyrin specialty chemical Porphyrins and their metal complexes are known to interact with various biological targets, including proteins, nucleic acids, and cell membranes, due to their planar structure and ability to form coordination bonds .

Mode of Action

It’s known that porphyrins and their metal complexes can interact with their targets through various mechanisms, including coordination bonding, π-π stacking, and electrostatic interactions . These interactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Porphyrins and their metal complexes are known to be involved in a variety of biological processes, including oxygen transport, electron transfer, and catalysis . They can also affect the function of various enzymes and other proteins, potentially leading to downstream effects on multiple biochemical pathways .

Pharmacokinetics

The bioavailability of porphyrins and their metal complexes can be influenced by various factors, including their physicochemical properties, the route of administration, and the presence of transport proteins .

Result of Action

Porphyrins and their metal complexes can have various effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, they can affect the structure and function of proteins, disrupt cell membranes, and interact with nucleic acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules, such as proteins or ions, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ni(ii) meso-tetra (4-pyridyl) porphine typically involves the reaction of nickel(ii) acetate tetrahydrate with 5,10,15,20-tetra (4-pyridyl)-21H,23H-porphine. The reaction is carried out in a suitable solvent, such as dimethylformamide, under controlled temperature and pH conditions .

Industrial Production Methods: : While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: : Ni(ii) meso-tetra (4-pyridyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the porphyrin ring and the nickel ion .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel-oxo porphyrin complexes, while substitution reactions can lead to various substituted porphyrin derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Ni(ii) meso-tetra (4-sulfonatophenyl) porphine
  • Fe(ii) meso-tetra (4-pyridyl) porphine
  • Cu(ii) meso-tetra (4-pyridyl) porphine

Uniqueness: : Ni(ii) meso-tetra (4-pyridyl) porphine is unique due to its specific electronic and optical properties, which are influenced by the nickel ion and the pyridyl substituents on the porphyrin ring. These properties make it particularly suitable for applications in catalysis, photodynamic therapy, and electronic devices .

Properties

IUPAC Name

nickel(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHHCWBXIHHQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24N8Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ni(ii) meso-tetra (4-pyridyl) porphine
Reactant of Route 2
Ni(ii) meso-tetra (4-pyridyl) porphine
Reactant of Route 3
Reactant of Route 3
Ni(ii) meso-tetra (4-pyridyl) porphine
Reactant of Route 4
Ni(ii) meso-tetra (4-pyridyl) porphine
Reactant of Route 5
Ni(ii) meso-tetra (4-pyridyl) porphine
Reactant of Route 6
Ni(ii) meso-tetra (4-pyridyl) porphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.